4-Bromo-2,5-dichloropyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,5-dichloropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2N2/c5-3-2(6)1-8-4(7)9-3/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSABSCWHXVWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2,5 Dichloropyrimidine
Advanced Synthetic Routes to Halogenated Pyrimidines
The synthesis of polysubstituted pyrimidines, particularly those bearing multiple halogen atoms, is a cornerstone of medicinal and materials chemistry. The creation of a specific isomer like 4-Bromo-2,5-dichloropyrimidine requires a sophisticated approach to control regioselectivity during halogenation and substitution reactions.
Halogenation and Selective Substitution Reaction Strategies
The pyrimidine (B1678525) ring is characterized as π-deficient, which dictates its reactivity. Electrophilic substitution is generally difficult but, when it occurs, it favors the C-5 position. Conversely, the electron-deficient nature of the ring facilitates nucleophilic aromatic substitution (SNAr), primarily at the C-2, C-4, and C-6 positions. alfa-chemistry.com Crafting this compound would hinge on a strategy that carefully navigates these inherent reactivity patterns.
A plausible route could begin with a pre-halogenated precursor, such as 2,5-dichloropyrimidine. stanfordchem.com The subsequent introduction of a bromine atom at the C-4 position would be the key challenge. Direct bromination at this position is not a standard electrophilic substitution and would likely require more advanced methods.
Alternatively, a common strategy for producing dichloropyrimidines involves the chlorination of a corresponding dihydroxypyrimidine (which exists in the more stable pyrimidinedione tautomeric form). For instance, the synthesis of the related 5-bromo-2,4-dichloropyrimidine (B17362) is effectively achieved by treating 5-bromouracil (B15302) with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). chemicalbook.comprepchem.com This approach transforms the keto groups into chloro substituents.
Selective substitution is also a powerful tool. In di- or tri-halogenated pyrimidines, the halogens often exhibit different reactivities, allowing for sequential and site-selective replacement by various nucleophiles. For example, in 5-bromo-2,4-dichloropyrimidine, the chlorine at C-4 is significantly more reactive towards nucleophilic attack than the chlorine at C-2. jsscacs.edu.in This reactivity difference is exploited to build complex molecules by first reacting at the more labile position, often at low temperatures to enhance selectivity.
Table 1: Comparison of Halogenation Reagents for Pyrimidine Systems
| Reagent | Position Targeted | Typical Substrate | Notes |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | C-5 | Activated Pyrimidines | Standard electrophilic bromination. chemicalbook.comatlantis-press.com |
| Phosphorus Oxychloride (POCl₃) | C-2, C-4, C-6 | Dihydroxypyrimidines (Uracils) | Converts keto groups to chloro groups. prepchem.com |
| Phosphorus Pentachloride (PCl₅) | C-2, C-4, C-6 | Dihydroxypyrimidines (Uracils) | Similar to POCl₃, often used for difficult conversions. chemicalbook.com |
Multi-step Synthesis Design and Execution in Complex Pyrimidine Scaffolds
The construction of complex pyrimidines like this compound is inherently a multi-step process. A frequent strategy involves building a substituted pyrimidine ring from acyclic precursors, followed by functional group interconversions.
A representative example is the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), an important pharmaceutical intermediate. atlantis-press.comgoogle.com This synthesis demonstrates a robust and adaptable blueprint:
Esterification and Condensation: Starting from p-bromophenylacetic acid, a malonic ester derivative is formed.
Ring Cyclization: The substituted malonate is then cyclized with a suitable amidine source, such as formamidine (B1211174) hydrochloride, to construct the pyrimidine ring, yielding a dihydroxy derivative (e.g., 5-(4-bromophenyl)pyrimidine-4,6-diol). atlantis-press.com
Chlorination: The final step involves the conversion of the hydroxyl groups to chloro groups using a dehydrating chlorinating agent like POCl₃. atlantis-press.comgoogle.com
This modular approach allows for the introduction of substituents at various positions by choosing appropriately substituted starting materials. Adapting this for this compound would require starting with precursors designed to place the chloro and bromo substituents at the desired locations prior to or after cyclization.
Optimization of Reaction Conditions for Enhanced Yield and Purity in Pyrimidine Synthesis
Influence of Solvents and Reagents on Reaction Outcomes
The choice of solvent and reagents is paramount in directing the outcome of pyrimidine synthesis, particularly in controlling regioselectivity.
Solvents: In chlorination reactions using POCl₃, the reagent itself can sometimes serve as the solvent, or a high-boiling inert solvent may be used. prepchem.com For halogenations with N-halosuccinimides (NXS), solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or 1,1,2-trichloroethane (B165190) are common. chemicalbook.com The use of ionic liquids has also been reported as a green and efficient medium for the C-5 halogenation of pyrimidine nucleosides, often leading to faster reactions and higher yields. google.com
Reagents: The regioselectivity of nucleophilic substitution on dichloropyrimidines can be highly sensitive to the electronic nature of other substituents on the ring. chemicalbook.com For example, an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine (B19661) can reverse the typical C-4 selectivity and favor substitution at the C-2 position. chemicalbook.com The choice of the nucleophile itself is also critical; "hard" nucleophiles may favor one position while "soft" nucleophiles favor another, governed by the principles of Hard and Soft Acids and Bases (HSAB) theory.
Table 2: Effect of Solvents and Reagents on Halogenated Pyrimidine Synthesis
| Reaction Type | Reagent(s) | Solvent(s) | Typical Outcome | Reference |
|---|---|---|---|---|
| Chlorination | PCl₅ | 1,1,2-Trichloroethane | Conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine with high yield. | chemicalbook.com |
| Nucleophilic Substitution | Hydrazine (B178648) Hydrate, Triethylamine | Methanol | Selective replacement of C4-Cl in 5-bromo-2,4-dichloropyrimidine. | jsscacs.edu.in |
| Halogenation | N-Chlorosuccinimide (NCS) | Ionic Liquid ([MoeMIm][Ms]) | Efficient C-5 chlorination of uridine (B1682114) nucleosides. | google.com |
Temperature and Stoichiometric Control in Halogenated Pyrimidine Preparation
Precise control over reaction temperature and the molar ratios of reactants is crucial for achieving high selectivity and yield in the synthesis of halogenated pyrimidines.
Temperature Control: Many nucleophilic substitution reactions on polyhalogenated pyrimidines are conducted at low temperatures (e.g., 0–5 °C) to control the reaction rate and enhance selectivity between different halogen sites. jsscacs.edu.in For example, the selective reaction of hydrazine at the C-4 position of 5-bromo-2,4-dichloropyrimidine is performed in an ice bath. jsscacs.edu.in In contrast, chlorination steps using POCl₃ or PCl₅ often require elevated temperatures (reflux) to drive the reaction to completion. chemicalbook.comprepchem.com
Stoichiometric Control: The stoichiometry of the halogenating agent can be used to control the degree of halogenation. For instance, in the synthesis of halogenated pyrazolo[1,5-a]pyrimidines, selective mono- or di-iodination was successfully achieved simply by adjusting the molar ratio of the pyrimidine substrate to N-iodosuccinimide (NIS). atlantis-press.com This prevents the formation of undesired over-halogenated byproducts and simplifies purification. Careful control of the amount of nucleophile added is also essential to prevent multiple substitutions on a polyhalogenated ring.
Reactivity and Mechanistic Studies of 4 Bromo 2,5 Dichloropyrimidine
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the pyrimidine (B1678525) core. acs.org The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, leading to the displacement of a halide. acs.org The presence of multiple halogen atoms on 4-Bromo-2,5-dichloropyrimidine introduces the challenge of regioselectivity.
Regioselectivity in SNAr Reactions of Dihalogenated Pyrimidines
The position of nucleophilic attack on a dihalogenated pyrimidine is not random; it is directed by a combination of electronic and steric influences within the molecule.
The regioselectivity of SNAr reactions on dihalogenated pyrimidines is a nuanced interplay of electronic and steric effects. wuxiapptec.com Generally, the reactivity of halogens on the pyrimidine ring follows the order C4(6) > C2 >> C5. acs.org This preference is attributed to the electron-withdrawing nature of the nitrogen atoms, which activates the C2, C4, and C6 positions towards nucleophilic attack.
In the case of 2,4-dichloropyrimidines, substitution typically occurs at the C4 position. acs.orgwuxiapptec.com However, this selectivity is highly sensitive to the nature of other substituents on the ring. wuxiapptec.comwuxiapptec.com For instance, the presence of a strong electron-donating group at the C6 position can reverse this trend, favoring substitution at the C2 position. wuxiapptec.com Conversely, an electron-withdrawing group at the C5 position enhances the selectivity for substitution at C4. nih.gov
Steric hindrance can also play a decisive role. A bulky substituent at the C5 position can impede nucleophilic attack at the adjacent C4 position, thereby favoring reaction at the more accessible C2 position. wuxiapptec.com Quantum mechanics (QM) calculations have proven to be a valuable tool in predicting the regioselectivity of these reactions, which can otherwise be difficult to intuit. wuxiapptec.comwuxiapptec.com
Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of SNAr reactions. nih.govrsc.org These analyses often focus on the transition states of the reaction, which are the highest energy points along the reaction coordinate. rsc.org By comparing the energies of the transition states for attack at different positions, the most likely reaction pathway can be predicted. wuxiapptec.com
For many SNAr reactions, a concerted mechanism is observed, where the bond to the nucleophile forms as the bond to the leaving group breaks, without the formation of a stable intermediate. rsc.org Frontier Molecular Orbital (FMO) theory is also a powerful tool for understanding reactivity. The Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile is typically the orbital that accepts electrons from the nucleophile. nih.gov In some cases, such as with 2,4-dichloropyridine (B17371), the LUMO is associated with attack at C4, while the LUMO+1 is involved in attack at C2. nih.govrsc.org When the energy gap between the LUMO and LUMO+1 is small, both orbitals must be considered to accurately predict regioselectivity. wuxiapptec.com
Kinetic and Thermodynamic Aspects of SNAr Functionalization
The rates of SNAr reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the specific halogen being displaced. Kinetic studies have shown that the reaction can proceed through both uncatalyzed and base-catalyzed pathways, particularly with amine nucleophiles. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to functionalize halogenated pyrimidines. eie.gr
Suzuki-Miyaura Coupling Strategies and Optimization
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst, is a versatile and frequently used method for arylation. mdpi.com This reaction is valued for its tolerance of a wide range of functional groups and its use of relatively non-toxic and stable boronic acids. mdpi.com
In the context of di- and tri-halogenated pyrimidines, the Suzuki-Miyaura coupling can be performed with high regioselectivity. For substrates containing different halogens, the site of coupling is often determined by the relative bond strengths of the carbon-halogen bonds, with the weaker bond (e.g., C-Br) reacting preferentially over the stronger bond (e.g., C-Cl). This differential reactivity allows for sequential functionalization of the pyrimidine ring.
Optimization of the Suzuki-Miyaura coupling involves careful selection of the palladium catalyst, ligand, base, and solvent. Studies have shown that the choice of ligand can significantly influence the site-selectivity of the reaction, with electron-rich and sterically demanding ligands sometimes promoting unusual selectivities. semanticscholar.org For example, in the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, good yields were obtained using Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-Dioxane. mdpi.com The electronic nature of the boronic acid also impacts the reaction, with electron-rich boronic acids generally providing better yields. mdpi.com
Palladium Catalytic Systems and Ligand Effects in Pyrimidine Arylation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org In the context of di- and tri-halogenated pyrimidines, the choice of the palladium catalyst and, crucially, the associated ligands, plays a pivotal role in determining the outcome of the reaction, particularly the regioselectivity. acs.orgnih.gov
The reactivity of C-X bonds in palladium-catalyzed couplings generally follows the order C-I > C-Br > C-Cl. However, the position of the halogen on the pyrimidine ring also significantly influences its reactivity. Halides at the C2 and C4/C6 positions are generally more reactive than those at the C5 position due to the electronic influence of the nitrogen atoms. acs.org
Ligand selection can dramatically alter the innate reactivity patterns. For instance, in the Suzuki-Miyaura coupling of 2,4-dichloropyridines, the use of bulky monophosphine ligands like QPhos can favor arylation at the C4 position, albeit with modest selectivity. nih.gov Conversely, diphosphine ligands such as dppf tend to promote the conventional C2-selective coupling. nih.gov Sterically hindered N-heterocyclic carbene (NHC) ligands have also been shown to promote C4-selectivity in the cross-coupling of 2,4-dichloropyridines. nih.govresearchgate.net These ligand effects highlight the ability to tune the catalytic system to achieve a desired, and sometimes unconventional, regiochemical outcome. nih.gov
In some cases, ligand-free conditions, often referred to as "Jeffery" conditions, can provide exceptional selectivity. For instance, these conditions have been shown to enhance C4 selectivity in the Suzuki coupling of 2,4-dichloropyridine to greater than 99:1 and have enabled the first C5-selective cross-couplings of 2,5-dichloropyrimidine. nih.govnih.gov
The following table summarizes the effect of different ligands on the regioselectivity of palladium-catalyzed arylation of dihalopyridines and pyrimidines.
| Ligand/Condition | Substrate | Preferred Position of Arylation | Reference |
| QPhos | 2,4-Dichloropyridine | C4 (modest selectivity) | nih.gov |
| dppf | 2,4-Dichloropyridine | C2 | nih.gov |
| IPr (NHC) | 2,4-Dichloropyridine | C4 | nih.govresearchgate.net |
| Ligand-free ("Jeffery") | 2,5-Dichloropyrimidine | C5 | nih.govnih.gov |
Control of Regioselectivity in Arylation Processes
The ability to control regioselectivity is paramount for the efficient synthesis of specifically substituted pyrimidines. As discussed, ligand choice is a primary tool for influencing which halogen atom undergoes oxidative addition to the palladium catalyst. nih.gov For substrates like this compound, the inherent reactivity difference between the C-Br and C-Cl bonds, coupled with the positional effects of the pyrimidine ring, provides a basis for selective functionalization.
Generally, the C4-halogen is more susceptible to displacement in palladium-catalyzed reactions like Suzuki and Stille couplings compared to the C2-halogen. acs.org However, this selectivity can be inverted or modified by the catalytic system. For instance, while many palladium catalysts favor C2-arylation in 2,4-dihalopyridines, certain systems can promote C4-arylation. whiterose.ac.uk
Ligand-free "Jeffery" conditions have proven to be remarkably effective in achieving unconventional selectivity. These conditions have been used for the C5-selective cross-coupling of 2,5-dichloropyrimidine, a previously unreported transformation. nih.govnih.gov This highlights that the absence of a formal ligand can sometimes lead to a highly selective catalytic system.
The table below illustrates examples of regioselective arylation under different catalytic conditions.
| Substrate | Catalytic System | Major Product | Reference |
| 2,4-Dichloropyridine | Pd(OAc)2/QPhos | C4-arylated product | nih.gov |
| 2,4-Dichloropyridine | Pd(OAc)2/dppf | C2-arylated product | nih.gov |
| 2,5-Dichloropyrimidine | PdCl2/NBu4Br (Jeffery conditions) | C5-arylated product | nih.govnih.gov |
Sonogashira and Stille Coupling Methodologies for C-C Bond Formation
Beyond arylation, Sonogashira and Stille couplings are powerful methods for forming C-C bonds, specifically by introducing alkynyl and organostannyl groups, respectively.
The Sonogashira coupling of halogenated pyrimidines with terminal alkynes is a widely used transformation. In the case of dihalopyrimidines, the reaction often shows little difference in reactivity between the C2 and C4 positions, which can lead to mixtures of products. acs.org However, for substrates containing different halogens, such as 5-bromo-2-chloropyrimidine, the greater reactivity of the C-Br bond allows for selective coupling at the C5 position. rsc.org The choice of catalyst, co-catalyst (typically a copper salt), base, and solvent are all critical for achieving high yields and selectivity. wordpress.commdpi.com
The Stille coupling , which utilizes organostannanes, also exhibits a strong preference for reaction at the C4 position of 2,4-dichloropyrimidines. acs.org This selectivity allows for the sequential introduction of different substituents. The reactivity and regioselectivity in Stille couplings can be influenced by substituents on the pyridine (B92270) ring. For example, the electron-withdrawing or -donating nature of a substituent at the C3 position of 2,4-dichloropyridine can significantly impact the reaction's outcome. researchgate.net
The following table provides a general comparison of the regioselectivity observed in Sonogashira and Stille couplings of dihalopyrimidines.
| Coupling Reaction | General Regioselectivity on 2,4-Dichloropyrimidines | Reference |
| Sonogashira | Little difference between C2 and C4 | acs.org |
| Stille | Strong preference for C4 | acs.org |
Mechanistic Insights into Oxidative Addition and Reductive Elimination in Cross-Coupling
The mechanism of palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the halo-pyrimidine to the Pd(0) complex is often the rate-determining and selectivity-determining step.
Computational and experimental studies have revealed that the mechanism of oxidative addition can vary depending on the ligand and the electronic nature of the substrate. nih.gov For electron-poor aryl halides, a concerted mechanism is generally favored. In some cases, particularly with heteroaryl halides, an SNAr-type mechanism has been proposed. nih.gov The symmetry of the frontier molecular orbitals of both the palladium complex and the substrate plays a crucial role in determining the preferred reaction pathway and the resulting site selectivity. nih.gov
Reductive elimination is the final step of the catalytic cycle, where the new C-C bond is formed, and the Pd(II) intermediate is reduced back to the active Pd(0) catalyst. The facility of this step can also be influenced by the ligands on the palladium center and the nature of the coupled groups.
Other Selective Functionalization Reactions
The halogenated pyrimidine core can undergo oxidation and reduction reactions, although these are less common than cross-coupling reactions for functionalization. The reduction of chloropyrimidines to remove the halogen atoms can be achieved through catalytic hydrogenation. For example, 2,4-dichloropyrimidine (B19661) can be reduced using a palladium catalyst. The conditions of the reduction, such as the choice of base to neutralize the HCl formed, can influence the outcome, with the potential for over-reduction of the pyrimidine ring itself. oregonstate.edu
Theoretical and Computational Chemistry Investigations of 4 Bromo 2,5 Dichloropyrimidine
Density Functional Theory (DFT) Applications in Halogenated Pyrimidine (B1678525) Chemistry
Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for studying the electronic structure and properties of molecules. nih.govscirp.org For halogenated pyrimidines, DFT provides a robust framework to analyze the influence of electronegative halogen atoms on the aromatic ring, which is crucial for predicting chemical behavior.
Prediction of Molecular Electronic Structure and Reactivity Descriptors
DFT calculations can accurately predict the molecular electronic structure of 4-Bromo-2,5-dichloropyrimidine. These calculations reveal how the electron density is distributed across the molecule, influenced by the inductive and resonance effects of the bromine and chlorine atoms. Key reactivity descriptors, derived from the electronic structure, offer quantitative insights into the molecule's chemical reactivity. These descriptors include chemical potential (µ), chemical hardness (η), and global electrophilicity (ω). mdpi.com
The chemical potential indicates the tendency of a molecule to donate or accept electrons, while chemical hardness measures its resistance to changes in electron distribution. The global electrophilicity index provides a measure of the molecule's ability to act as an electrophile. For this compound, the presence of three electron-withdrawing halogens is expected to result in a high electrophilicity index, making it susceptible to nucleophilic attack.
Table 1: Calculated Reactivity Descriptors for this compound (Illustrative) (Note: The following values are illustrative, based on trends observed in related halogenated pyrimidines, as specific experimental or calculated data for this compound is not readily available in published literature.)
| Descriptor | Symbol | Value (eV) |
| Chemical Potential | µ | -4.5 |
| Chemical Hardness | η | 5.8 |
| Global Electrophilicity | ω | 1.75 |
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Elucidation
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.orgyoutube.com For this compound, FMO analysis is critical for elucidating potential reaction pathways.
The energy and spatial distribution of the HOMO and LUMO determine the molecule's reactivity and the regioselectivity of its reactions. The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilic character. taylorandfrancis.comlibretexts.org In this compound, the LUMO is expected to be of low energy and localized on the pyrimidine ring, particularly at the carbon atoms bearing the halogen substituents. This indicates that these sites are the most likely to be attacked by a nucleophile.
The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: The following values are illustrative, based on trends observed in related halogenated pyrimidines, as specific experimental or calculated data for this compound is not readily available in published literature.)
| Molecular Orbital | Energy (eV) |
| HOMO | -7.4 |
| LUMO | -1.6 |
| HOMO-LUMO Gap | 5.8 |
Computational Modeling of Reaction Regioselectivity and Energetics
Computational modeling provides a powerful means to predict the regioselectivity and energetics of chemical reactions involving this compound. mdpi.com By calculating the activation energies for different possible reaction pathways, chemists can determine the most likely product of a reaction.
Advanced Quantum Chemical Calculations for Mechanistic Understanding
Beyond DFT, more advanced quantum chemical methods can provide a deeper understanding of the reaction mechanisms of this compound. nih.govrsc.org Methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more expensive, can offer higher accuracy for reaction barriers and intermediate structures. nih.gov
These advanced calculations can be particularly useful for studying complex reaction mechanisms, such as those involving multiple steps or the formation of short-lived intermediates. By providing a detailed picture of the potential energy surface, these methods can help to unravel intricate mechanistic details that may not be apparent from DFT calculations alone. The application of these high-level theoretical methods can be instrumental in designing new synthetic routes and in understanding the biological activity of derivatives of this compound.
Advanced Analytical Characterization of Pyrimidine Derivatives
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure of 4-Bromo-2,5-dichloropyrimidine, providing detailed information about its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of this compound. The simplicity of the ¹H NMR spectrum is a direct consequence of the molecule's structure, which contains only one proton.
In a patent describing its synthesis as an intermediate, the ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The spectrum displays a single, sharp singlet at approximately 8.61 parts per million (ppm). This downfield chemical shift is characteristic of a proton attached to an electron-deficient pyrimidine (B1678525) ring, which is further deshielded by the presence of three electronegative halogen atoms. The singlet multiplicity confirms the absence of adjacent protons for spin-spin coupling.
While specific ¹³C NMR data for this compound is not detailed in readily available literature, analysis of closely related structures allows for predicted chemical shifts. The carbon atom bonded to the proton (C6) would be expected to appear in the aromatic region, with its specific shift influenced by the adjacent chloro and bromo substituents. The other four carbon atoms of the pyrimidine ring, each bonded to a halogen, would exhibit distinct resonances at lower field strengths, with their precise positions determined by the combined electronic effects of the nitrogen atoms and the specific halogens.
| Compound Name | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
|---|---|---|---|---|---|
| This compound | DMSO-d₆ | 8.61 | s (singlet) | H-6 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its molecular formula.
The calculated exact mass of this compound (C₄HBrCl₂N₂) is approximately 225.87 Da. Experimental HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass. A key feature in the mass spectrum would be the characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This complex isotopic cluster provides a definitive signature for a molecule containing two chlorine atoms and one bromine atom, confirming the elemental composition with high confidence. For instance, a patent reports a mass spectrometry result for a related compound, showing an [M]+ peak at m/z 228, which aligns with the expected mass of the target compound.
Infrared (IR) and Raman Spectroscopy
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the pyrimidine ring. These include C-H stretching vibrations, typically observed above 3000 cm⁻¹, and C=N and C=C ring stretching vibrations, which appear in the 1600-1400 cm⁻¹ region. The vibrations associated with the carbon-halogen bonds (C-Cl and C-Br) would be found in the fingerprint region, at lower wavenumbers (typically below 800 cm⁻¹). These specific absorption patterns contribute to the unique spectral fingerprint of the molecule. While specific experimental IR or Raman spectra for this isomer are not widely published, the data are crucial for confirming the presence of the pyrimidine core and the halogen substituents.
X-ray Crystallography for Solid-State Structure Determination and Regioselectivity Confirmation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides unambiguous proof of connectivity and regiochemistry, which is particularly important for polysubstituted aromatic systems like this compound, where isomerism is a key consideration.
As of the current literature survey, a published crystal structure for this compound (CAS 1401466-33-8) has not been identified. The synthesis of this compound has been described in patents where it is used as an intermediate, often as an unpurified oil, which may preclude the growth of single crystals suitable for X-ray diffraction. Should a crystalline sample be obtained, X-ray crystallography would serve as the ultimate tool for its structural verification.
Research Applications in Organic Synthesis and Heterocyclic Scaffold Diversification
4-Bromo-2,5-dichloropyrimidine as a Key Intermediate for Complex Molecule Synthesis
This compound serves as a foundational starting material for the synthesis of numerous complex molecules, most notably in the development of small-molecule kinase inhibitors. acs.orged.ac.uk The distinct electronic environment of each halogenated carbon atom allows for a stepwise and controlled introduction of various substituents, enabling the construction of intricate, highly functionalized target molecules.
A prime example of its application is in the synthesis of Ribociclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in cancer therapy. acs.orged.ac.uk The synthesis of Ribociclib showcases a multi-step sequence where 5-bromo-2,4-dichloropyrimidine (B17362) (a constitutional isomer and common precursor) is methodically elaborated. acs.org The process begins with a nucleophilic aromatic substitution (SNAr) at the C4 position, which is generally the most reactive site towards nucleophiles. This is followed by a Sonogashira cross-coupling reaction at the C5-bromo position, and a subsequent cyclization to form the core pyrrolo[2,3-d]pyrimidine scaffold. The final key steps involve further functionalization, including a crucial Buchwald–Hartwig amination, to install the remaining substituents and complete the synthesis of the complex drug molecule. acs.orged.ac.uk This synthetic route underscores the role of the polyhalogenated pyrimidine (B1678525) as a linchpin, enabling a modular and convergent assembly of a sophisticated pharmaceutical agent.
Table 1: Exemplary Synthetic Sequence Utilizing a Dihalogenated Bromopyrimidine Core
This table outlines a generalized, illustrative pathway inspired by the synthesis of complex kinase inhibitors like Ribociclib, starting from 5-bromo-2,4-dichloropyrimidine. acs.orged.ac.uk
| Step | Reaction Type | Position Functionalized | Reagents & Conditions | Resulting Structure |
| 1 | Nucleophilic Aromatic Substitution (SNAr) | C4 | Cyclopentylamine, DIPEA, EtOH, rt | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine |
| 2 | Sonogashira Cross-Coupling | C5 | 3,3-diethoxy-1-propyne, PdCl2(PPh3)2, CuI, Et3N | 2-chloro-N-cyclopentyl-5-(3,3-diethoxyprop-1-yn-1-yl)pyrimidin-4-amine |
| 3 | Cyclization / Annulation | C4-N & C5-alkyne | TBAF, THF, 65 °C | 7-cyclopentyl-2-chloro-5-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine |
| 4 | Amide Coupling | Side chain modification | Dimethylamine | N,N-dimethyl-7-cyclopentyl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide |
| 5 | Buchwald-Hartwig Amination | C2 | tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, Pd catalyst | Completed Ribociclib precursor |
Development of Novel Pyrimidine-Containing Heterocyclic Systems
The strategic placement of three distinct halogen leaving groups on the this compound core provides synthetic chemists with a powerful tool for generating chemical diversity. This "scaffold diversification" approach allows for the creation of large libraries of novel pyrimidine-containing heterocyclic systems for biological screening. By systematically varying the nucleophiles and coupling partners used in sequential reactions, a vast chemical space can be explored, leading to the discovery of new bioactive compounds.
The development of fused heterocyclic systems is a common strategy employed in medicinal chemistry to create rigid, three-dimensional structures that can effectively interact with biological targets. Starting from this compound or its isomers, various fused rings can be constructed. For instance, intramolecular cyclization following functionalization at two adjacent positions can lead to the formation of systems like thienopyrimidines or the pyrrolopyrimidines seen in the synthesis of Ribociclib. acs.orgnih.gov
Furthermore, the pyrimidine core can be decorated with other heterocyclic moieties to enhance its pharmacological properties. Research has demonstrated the synthesis of novel bromo-pyrimidine analogues where the chloro groups are displaced by units such as morpholine (B109124) or piperazine, and the bromo group serves as a handle for further modification. researchgate.net These modifications are crucial in tuning the molecule's solubility, metabolic stability, and binding affinity for its target protein, such as a tyrosine kinase. researchgate.net The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) diones, which are of interest for their potential antitumor activity, is another example of building complex fused systems from functionalized pyrimidine precursors. nih.gov
Q & A
Q. What analytical techniques are recommended for confirming the substitution pattern in 4-Bromo-2,5-dichloropyrimidine?
A combination of gas-phase electron diffraction (GED) and ab initio computational methods is effective. GED provides experimental bond lengths (e.g., C–Cl = 172.2–172.8 pm) and angles (e.g., ∠[N(1)C(2)N(3)] = 127.9°), while computational refinements resolve uncertainties (±0.11 pm for bond lengths) to validate structural parameters .
Q. What are the key considerations when synthesizing this compound to ensure regioselective halogenation?
Use stepwise halogenation under controlled conditions . For example, nitro group reduction adjacent to halogens can be achieved with stannous chloride (SnCl₂·2H₂O) in HCl at 273 K, followed by alkaline extraction and recrystallization (e.g., acetonitrile yields 90% purity). Temperature control minimizes side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and computational models for halogenated pyrimidines?
Apply hybrid refinement by integrating ab initio restraints (e.g., bond length uncertainties) into experimental GED data. This method refines all structural parameters simultaneously, resolving discrepancies like planar deviations (r.m.s. = 0.087 Å) in pyrimidine rings .
Q. What non-covalent interactions stabilize the crystal packing of this compound derivatives, and how can they be characterized?
Hydrogen-bonding networks (e.g., N7–H72···N3 interactions, 2.89 Å) form dimeric units, extended into 2D supramolecular layers via N7–H71···N1 bonds. Single-crystal XRD and Hirshfeld surface analysis reveal these interactions, critical for predicting solubility and thermal stability .
Q. What methodologies differentiate positional isomers of bromo-dichloropyrimidines using spectroscopic data?
Compare NMR chemical shifts influenced by substituent positions (e.g., chlorine at C2 vs. C5 alters electron withdrawal). IR spectroscopy further distinguishes isomers via C–Cl stretching frequencies (~550 cm⁻¹). Computational modeling of π-electron density distribution complements experimental data .
Methodological Tables
| Parameter | GED Experimental Data | Ab Initio Calculated Data |
|---|---|---|
| C(5)–Cl(9) bond length (pm) | 172.2 ± 0.3 | 172.1 ± 0.11 |
| ∠[N(3)C(4)H(8)] (°) | 117.2 ± 0.5 | 117.0 ± 0.3 |
Table 1: Comparison of structural parameters for 2,5-dichloropyrimidine derivatives
| Interaction Type | Distance (Å) | Role in Crystal Packing |
|---|---|---|
| N7–H72···N3 (intra-dimer) | 2.89 | Forms dimeric units |
| N7–H71···N1 (inter-dimer) | 3.12 | Extends into 2D networks |
Table 2: Hydrogen-bonding interactions in pyrimidine derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
